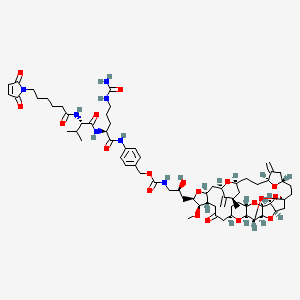

Mal-(CH2)5-Val-Cit-PAB-Eribulin

Description

BenchChem offers high-quality Mal-(CH2)5-Val-Cit-PAB-Eribulin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-(CH2)5-Val-Cit-PAB-Eribulin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H97N7O19/c1-36(2)58(75-55(79)12-8-7-9-26-76-56(80)21-22-57(76)81)66(83)74-48(11-10-25-71-67(70)84)65(82)73-41-15-13-40(14-16-41)35-87-68(85)72-34-43(78)31-53-59(86-6)47-30-42(77)29-45-18-20-50-60(90-45)64-63-62(92-50)61-54(93-63)33-69(94-61,95-64)24-23-46-28-38(4)49(88-46)19-17-44-27-37(3)39(5)51(89-44)32-52(47)91-53/h13-16,21-22,36-37,43-54,58-64,78H,4-5,7-12,17-20,23-35H2,1-3,6H3,(H,72,85)(H,73,82)(H,74,83)(H,75,79)(H3,70,71,84)/t37-,43+,44+,45-,46+,47+,48+,49+,50+,51-,52+,53-,54-,58+,59-,60+,61+,62+,63-,64+,69+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPHEKOBJBAILU-AYOJXKTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H97N7O19 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1328.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mal-(CH2)5-Val-Cit-PAB-Eribulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, Mal-(CH2)5-Val-Cit-PAB-Eribulin. This system is integral to the design of next-generation ADCs, combining a potent microtubule inhibitor, eribulin (B193375), with a sophisticated, conditionally stable linker. A prime example of its application is in the ADC MORAb-202 (farletuzumab ecteribulin), which targets folate receptor-α (FRα). This document will delve into the individual components of the conjugate, the multi-step process of drug delivery and release, and the subsequent cellular effects. Detailed experimental protocols and quantitative data from relevant studies are provided to support further research and development in this area.

Introduction

Antibody-drug conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the synergy between its three core components: a monoclonal antibody (mAb) for target specificity, a cytotoxic payload for cell killing, and a chemical linker that connects the two. The Mal-(CH2)5-Val-Cit-PAB-Eribulin system exemplifies a state-of-the-art approach to ADC design, featuring a clinically validated payload and a linker engineered for optimal stability and conditional release.

This guide will focus on the ADC known as MORAb-202 (farletuzumab ecteribulin) as a primary case study. MORAb-202 comprises the humanized anti-FRα antibody, farletuzumab, conjugated to eribulin via a maleimido-PEG2-valine-citrulline-p-aminobenzylcarbamyl linker.[1] This is structurally analogous to the Mal-(CH2)5-Val-Cit-PAB-Eribulin construct.

Core Components and Their Roles

The Mal-(CH2)5-Val-Cit-PAB-Eribulin conjugate is a modular system with each component playing a distinct and crucial role in its overall mechanism of action.

-

Maleimide (Mal): This functional group serves as the reactive handle for conjugation to the monoclonal antibody. It forms a stable thioether bond with the sulfhydryl group of cysteine residues on the antibody, a common and robust method for ADC synthesis.[1]

-

(CH2)5 (Pentamethylene Spacer): This hydrocarbon chain acts as a spacer, providing spatial separation between the antibody and the rest of the linker-payload. This can help to overcome steric hindrance and ensure efficient conjugation and subsequent enzymatic cleavage.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is the lability trigger of the linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment and within cancer cells.[1] The Val-Cit linker is known for its excellent balance of high plasma stability and efficient intracellular cleavage.

-

p-Aminobenzylcarbamate (PAB): This unit functions as a self-immolative spacer. Once cathepsin B cleaves the amide bond between citrulline and PAB, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified eribulin payload. This self-immolative property is critical for ensuring that the drug is released in its fully active form.

-

Eribulin: Eribulin is a synthetic analogue of the marine natural product halichondrin B. It is a potent microtubule dynamics inhibitor that exerts its cytotoxic effects through a unique mechanism. Unlike taxanes which stabilize microtubules, eribulin inhibits microtubule polymerization and sequesters tubulin into non-functional aggregates. This leads to G2/M cell cycle arrest and ultimately apoptosis.[2] Beyond its direct cytotoxic effects, eribulin has been shown to have complex effects on the tumor microenvironment, including vascular remodeling and the reversal of epithelial-to-mesenchymal transition (EMT).[1]

Mechanism of Action: A Stepwise Cascade

The therapeutic effect of an ADC utilizing the Mal-(CH2)5-Val-Cit-PAB-Eribulin system is achieved through a precise, multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

Step 1: Targeting and Binding

Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component, such as farletuzumab in MORAb-202, selectively binds to its target antigen, folate receptor-α (FRα), which is overexpressed on the surface of certain cancer cells.[3]

Step 2: Internalization

Upon binding to the target receptor, the entire ADC-receptor complex is internalized by the cancer cell through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.

Step 3: Lysosomal Trafficking and Linker Cleavage

Within the acidic environment of the lysosome, the Val-Cit dipeptide of the linker is exposed to high concentrations of lysosomal proteases, most notably cathepsin B. Cathepsin B recognizes and cleaves the amide bond between citrulline and the PAB spacer.[1]

Step 4: Self-Immolation and Payload Release

The cleavage of the Val-Cit linker initiates the self-immolation of the PAB spacer. This electronic cascade results in the release of the eribulin payload in its unmodified and fully active form into the cytoplasm of the cancer cell.

Step 5: Cytotoxic Effect of Eribulin

Once in the cytoplasm, eribulin binds to the plus ends of microtubules, suppressing microtubule polymerization and leading to the formation of non-productive tubulin aggregates. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, ultimately inducing apoptosis and cell death.[2]

Step 6: Bystander Effect

A key feature of some ADCs, including those utilizing eribulin, is the bystander effect. Eribulin is a membrane-permeable molecule. Once released into the target cell, it can diffuse out and kill neighboring, antigen-negative cancer cells within the heterogeneous tumor microenvironment. This bystander killing can significantly enhance the overall anti-tumor efficacy of the ADC.[4]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of MORAb-202 (farletuzumab ecteribulin).

Table 1: In Vitro Cytotoxicity of MORAb-202

| Cell Line | Cancer Type | FRα Expression | IC50 (nM) | Reference |

| IGROV-1 | Ovarian | High | 1 | |

| NCI-H2110 | Non-Small Cell Lung | Moderate | 74 | |

| A431-A3 | Epidermoid | Low | 2300 | |

| SJSA-1 | Osteosarcoma | Negative | >10000 | |

| T47D | Breast | High | 2.8 | |

| MCF7 | Breast | Low/Negative | >1000 |

Table 2: Pharmacokinetic Parameters of MORAb-202 in a Phase 1 Study

| Dose Level (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (h) | Reference |

| 0.3 | 7.9 | 1080 | 89.1 | [1] |

| 0.45 | 11.2 | 1570 | 92.4 | [1] |

| 0.68 | 17.5 | 2600 | 101 | [1] |

| 0.9 | 23.9 | 3630 | 108 | [1] |

| 1.2 | 31.8 | 4860 | 113 | [1] |

Data presented are mean values.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of Mal-(CH2)5-Val-Cit-PAB-Eribulin-based ADCs.

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free eribulin for a specified period (e.g., 72-96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression model.

5.2. Antibody Internalization Assay

This assay visualizes and quantifies the uptake of the ADC by target cells.

-

ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488).

-

Cell Treatment: Incubate target cells with the fluorescently labeled ADC at 37°C for various time points. As a control, incubate cells at 4°C to inhibit active internalization.

-

Cell Staining: Stain the cells with a nuclear stain (e.g., DAPI) and a lysosomal marker (e.g., LysoTracker Red).

-

Imaging: Visualize the internalization and co-localization of the ADC with lysosomes using confocal microscopy.

-

Quantification: Quantify the internalization using flow cytometry by measuring the fluorescence intensity of the cells.

5.3. Cathepsin B Cleavage Assay

This assay confirms the specific cleavage of the Val-Cit linker by cathepsin B.

-

Reaction Setup: Incubate the ADC with purified human cathepsin B in an appropriate assay buffer (typically acidic, pH 5.0-6.0) at 37°C.

-

Time Points: Collect samples at various time points.

-

Analysis: Analyze the samples using LC-MS/MS to detect and quantify the released eribulin and the remaining intact ADC.

-

Controls: Include a negative control without cathepsin B and a control with a non-cleavable linker to ensure the specificity of the cleavage.

5.4. In Vitro Bystander Effect Assay

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

-

Co-culture Setup: Co-culture antigen-positive target cells with antigen-negative bystander cells. The bystander cells are typically labeled with a fluorescent protein (e.g., GFP) for easy identification.

-

ADC Treatment: Treat the co-culture with the ADC.

-

Cell Viability Measurement: After a defined incubation period, measure the viability of both the target and bystander cell populations using flow cytometry or high-content imaging. A decrease in the viability of the GFP-positive bystander cells indicates a bystander effect.

5.5. In Vivo Xenograft Efficacy Study

This assay evaluates the anti-tumor activity of the ADC in a living organism.

-

Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

ADC Administration: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody, free eribulin) to the mice, typically via intravenous injection.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Diagram 1: Overall Mechanism of Action of a Mal-(CH2)5-Val-Cit-PAB-Eribulin ADC

Caption: Overall mechanism of action of the ADC.

Diagram 2: Linker Cleavage and Payload Release

Caption: Enzymatic cleavage and self-immolation of the linker.

Diagram 3: Experimental Workflow for In Vitro Cytotoxicity

Caption: Workflow for determining in vitro cytotoxicity.

Conclusion

The Mal-(CH2)5-Val-Cit-PAB-Eribulin drug-linker system represents a highly sophisticated and effective platform for the development of novel antibody-drug conjugates. Its modular design, which combines a potent and clinically validated payload with a linker engineered for high serum stability and efficient, tumor-specific cleavage, provides a robust framework for creating next-generation targeted cancer therapies. The detailed understanding of its multi-step mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued advancement of ADCs in oncology. Further research into this and similar systems holds the promise of delivering more effective and safer treatments for a wide range of malignancies.

References

- 1. First-in-Human Phase 1 Study of MORAb-202, an Antibody-Drug Conjugate Comprising Farletuzumab Linked to Eribulin Mesylate, in Patients with Folate Receptor-α-Positive Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Eribulin as a Payload for Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The choice of payload is a critical determinant of an ADC's efficacy and safety profile. Eribulin (B193375), a synthetic analog of the marine natural product halichondrin B, is a potent microtubule dynamics inhibitor with a unique mechanism of action that has shown significant promise as an ADC payload.[1][2] Approved as a standalone therapy for metastatic breast cancer and liposarcoma, its distinct properties, including activity in taxane-resistant models and a manageable safety profile, make it an attractive candidate for targeted delivery via ADCs.[3][4]

This technical guide provides an in-depth overview of eribulin as an ADC payload, covering its mechanism of action, the chemistry of ADC construction, a summary of preclinical and clinical data, and detailed experimental protocols relevant to the development and evaluation of eribulin-based ADCs.

Eribulin's Mechanism of Action: A Unique Approach to Microtubule Inhibition

Eribulin is not a conventional microtubule-stabilizing or -destabilizing agent. Its primary antimitotic mechanism involves the inhibition of microtubule growth without affecting the shortening phase.[1][5] This non-productive binding at the positive ends of microtubules leads to the suppression of dynamic instability, sequestration of tubulin into non-functional aggregates, and ultimately, G2/M cell-cycle arrest and apoptosis.[1][2][6]

Key Features of Eribulin's Mechanism:

-

End-Poisoning: Eribulin binds with high affinity to the plus ends of microtubules, physically blocking the addition of new tubulin dimers.[5][6] It is thought to bind to a single site on tubulin heterodimers.[5]

-

Suppression of Growth Phase: Unlike vinca (B1221190) alkaloids and taxanes, which affect both microtubule growth and shortening, eribulin specifically inhibits the growth phase.[1][3] It has little to no effect on the rate of microtubule shortening.[6]

-

Tubulin Sequestration: Eribulin induces the formation of non-productive tubulin aggregates, effectively reducing the intracellular concentration of free tubulin available for microtubule formation.[1]

-

Irreversible Mitotic Blockade: The mitotic arrest induced by eribulin is often irreversible, meaning that even transient exposure to the drug can lead to long-term loss of cell viability.[2][6]

-

Non-mitotic Effects: Beyond its impact on mitosis, preclinical studies suggest eribulin can induce vascular remodeling and reverse the epithelial-to-mesenchymal transition (EMT), potentially suppressing cancer cell migration and invasion.[1][7]

Chemistry of Eribulin-Based ADCs: Linker and Conjugation

The efficacy of an ADC is critically dependent on the linker that connects the antibody to the payload. For eribulin-based ADCs, a popular and effective strategy involves a cathepsin B-cleavable linker, such as maleimido-PEG2-valine-citrulline-p-aminobenzylcarbamyl (Mal-PEG2-VC-PABC).[3][8]

-

Antibody: A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen (e.g., Folate Receptor Alpha [FRA] for MORAb-202, HER2 for BB-1701).[3][8]

-

Conjugation Site: Conjugation is typically achieved through the cysteine residues of the antibody. The interchain disulfide bonds of the mAb are partially reduced to generate free thiol groups, which then react with the maleimide (B117702) group of the linker.[3][8]

-

Linker Components:

-

Maleimide: A thiol-reactive group for covalent attachment to the antibody.

-

PEG2: A short polyethylene (B3416737) glycol spacer to improve solubility.

-

Valine-Citrulline (VC): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[3] This ensures payload release primarily inside the target cell.

-

p-Aminobenzylcarbamyl (PABC): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously releases the unmodified eribulin payload.[3][9]

-

-

Payload: Eribulin is attached to the PABC spacer, often through its C-35 amine.[10]

The final ADC product is a heterogeneous mixture of species with different drug-to-antibody ratios (DAR). The average DAR is a critical quality attribute that must be carefully controlled and measured, as it impacts both the efficacy and toxicity of the ADC.[8][11] An average DAR of approximately 4 is common for this type of cysteine-linked ADC.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. imrpress.com [imrpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Eribulin -- a review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Eribulin Mesylate: Mechanism of Action of a Unique Microtubule-Targeting Agent | Semantic Scholar [semanticscholar.org]

- 8. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2017151979A1 - Eribulin-based antibody-drug conjugates and methods of use - Google Patents [patents.google.com]

- 10. books.rsc.org [books.rsc.org]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide to Val-Cit-PAB Linker Chemistry and Cleavage Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the valine-citrulline-p-aminobenzyl (Val-Cit-PAB) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into its core chemistry, the mechanism of enzymatic cleavage that enables targeted drug release, and detailed experimental protocols for its synthesis and evaluation.

Introduction to the Val-Cit-PAB Linker

The Val-Cit-PAB linker is a protease-cleavable linker system designed for high stability in systemic circulation and specific release of a cytotoxic payload within the target cancer cell.[1] Its design leverages the overexpression of certain lysosomal proteases, such as Cathepsin B, in the tumor microenvironment.[2][] This targeted release mechanism minimizes off-target toxicity, a significant challenge in traditional chemotherapy.[]

The linker is a tripartite system composed of:

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition site for Cathepsin B.[1][2] The choice of valine and the non-proteinogenic amino acid citrulline provides a balance of stability in the bloodstream and susceptibility to cleavage in the acidic environment of the lysosome.[1][]

-

p-Aminobenzyl Carbamate (PAB): This unit functions as a self-immolative spacer.[1][5] Upon cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active drug.[5][6]

-

Maleimide (B117702) Group (in Mc-Val-Cit-PAB): Often, a maleimidocaproyl (Mc) group is included to facilitate covalent conjugation to cysteine residues on the monoclonal antibody.[7]

Chemical Structure and Cleavage Mechanism

The precise chemical structure of the Val-Cit-PAB linker can vary depending on the specific cytotoxic drug and the conjugation strategy employed. A common variant is Mc-Val-Cit-PAB, designed for conjugation to antibody cysteine residues.

Overall Cleavage Pathway

The therapeutic action of an ADC utilizing the Val-Cit-PAB linker is initiated following receptor-mediated endocytosis, where the ADC is internalized by the target cancer cell and trafficked to the lysosome.[1][2]

Caption: ADC internalization and payload release pathway.[1][2]

Detailed Cleavage Mechanism

The cleavage process is a two-step cascade:

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and hydrolyzes the amide bond between the citrulline and the p-aminobenzyl group.[6][8] This enzymatic step is highly specific to the lysosomal environment due to the optimal acidic pH for Cathepsin B activity.[2]

-

Self-Immolation: The cleavage of the dipeptide unmasks the p-aminobenzyl alcohol, which then undergoes a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the carbamate-linked drug, carbon dioxide, and an aza-quinone methide by-product.[5][9]

Caption: Detailed cleavage mechanism of the Val-Cit-PAB linker.

Quantitative Data on Linker Performance

The stability and cleavage kinetics of the Val-Cit-PAB linker are critical for its efficacy and safety. Below is a summary of key quantitative data from various studies.

| Parameter | Linker | Condition | Value | Reference |

| Plasma Stability | ||||

| Half-life | Mc-Val-Cit-PABOH | Mouse Plasma | 6.0 days | [10] |

| Half-life | Mc-Val-Cit-PABOH | Monkey Plasma | 9.6 days | [10] |

| Stability | Val-Cit Linker | Human Plasma | >100 times more stable than hydrazone linker | [5] |

| Stability | Val-Cit Linker | Mouse Plasma | Susceptible to cleavage by Carboxylesterase 1C | [11][12] |

| Enzymatic Cleavage | ||||

| Half-life | Doxorubicin-Phe-Lys | Cathepsin B | 8 min | [5] |

| Half-life | Doxorubicin-Val-Lys | Cathepsin B | 9 min | [5] |

| Half-life | Doxorubicin-Val-Cit | Cathepsin B | 240 min | [5] |

| In Vitro Cytotoxicity | ||||

| IC50 | ADC with β-galactosidase-cleavable linker | SK-BR-3 cells | 8.8 pM | [13] |

| IC50 | ADC with Val-Cit linker | SK-BR-3 cells | 14.3 pM | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the Val-Cit-PAB linker.

Synthesis of Fmoc-Val-Cit-PAB

This protocol outlines the synthesis of the protected linker precursor, Fmoc-Val-Cit-PAB.

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve p-aminobenzyl alcohol (8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.

-

Add EEDQ (8.05 mmol) to the solution and stir for 5 minutes.

-

Add Fmoc-Val-Cit-OH (4.03 mmol) in one portion to the reaction mixture.

-

Stir the resulting solution for 18 hours at room temperature.

-

Remove the volatiles in vacuo.

-

Triturate the residue with diethyl ether (20 mL).

-

Wash the solid sequentially with diethyl ether (20 mL), ethyl acetate (20 mL), and diethyl ether (20 mL).

-

Dry the resulting light yellowish solid to obtain Fmoc-Val-Cit-PAB.[14]

ADC Conjugation via Thiol-Maleimide Coupling

This protocol describes the conjugation of a drug-linker construct (e.g., Mc-Val-Cit-PAB-Drug) to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Mc-Val-Cit-PAB-Drug dissolved in DMSO

-

Phosphate buffered saline (PBS)

-

N-acetylcysteine

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a molar excess of TCEP in PBS at 37°C for 2 hours.

-

Drug-Linker Addition: Add the Mc-Val-Cit-PAB-Drug solution to the reduced antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR).

-

Conjugation: Incubate the reaction mixture at 4°C for 1 hour with gentle mixing.

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: Purify the ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC) or tangential flow filtration.

Caption: Experimental workflow for ADC conjugation.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the release of the cytotoxic drug from the ADC in the presence of Cathepsin B.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

HPLC system with a suitable column and detector

Procedure:

-

Enzyme Activation: Pre-activate the Cathepsin B according to the manufacturer's instructions.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution (e.g., 100 nM final concentration).

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released drug from the intact ADC. The rate of drug release can be determined by plotting the concentration of the released drug against time.[2]

Conclusion

The Val-Cit-PAB linker represents a highly successful and widely adopted strategy in the development of ADCs. Its robust stability in circulation, combined with its specific and efficient cleavage by lysosomal proteases within tumor cells, provides a powerful platform for targeted cancer therapy. A thorough understanding of its chemistry, cleavage mechanism, and the experimental protocols for its implementation is essential for researchers and drug developers working to advance the field of antibody-drug conjugates. While the Val-Cit linker has demonstrated significant clinical success, ongoing research continues to explore modifications and novel linker designs to further improve the therapeutic index of ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Mal-(CH2)5-Val-Cit-PAB-Eribulin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Mal-(CH2)5-Val-Cit-PAB-Eribulin, a drug-linker conjugate designed for targeted cancer therapy. This guide details the multi-step synthesis, purification, and analytical characterization of the conjugate, intended to support research and development in the field of antibody-drug conjugates (ADCs) and targeted therapeutics.

Introduction

Mal-(CH2)5-Val-Cit-PAB-Eribulin is a sophisticated composite molecule that combines the potent cytotoxic agent Eribulin with a cleavable linker system. This construct is engineered for use in antibody-drug conjugates, where an antibody directs the molecule to a specific target, typically on cancer cells.

-

Eribulin: A synthetic macrocyclic ketone analog of the marine natural product halichondrin B.[1][2] Eribulin is a potent microtubule dynamics inhibitor that arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[3][4][5][6]

-

Linker (Mal-(CH2)5-Val-Cit-PAB-): This multi-component linker is designed for stability in systemic circulation and specific cleavage within the target cell.

-

Mal-(CH2)5- (Maleimidocaproyl or MC): Provides a reactive maleimide (B117702) group for conjugation to thiol moieties, such as those on cysteine residues of a monoclonal antibody.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that serves as a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[7][8][9]

-

PAB (p-Aminobenzyl): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, undergoes a 1,6-elimination reaction to release the attached drug in its unmodified, active form.[6][10][11]

-

The final conjugate connects the PAB group of the linker to the C-35 primary amine of Eribulin via a stable carbamate (B1207046) bond.[1][3][4][10] This design ensures that the highly potent Eribulin is released only after cellular internalization and enzymatic cleavage of the linker.

Synthesis of Mal-(CH2)5-Val-Cit-PAB-Eribulin

The synthesis is a sequential process involving the construction of the linker-payload moiety followed by its conjugation to a targeting antibody (not detailed here). The key steps are the synthesis of the activated linker and its subsequent reaction with Eribulin.

Synthesis of the MC-Val-Cit-PAB Linker

An improved, high-yield synthetic route for the cathepsin B-cleavable Mc-Val-Cit-PAB-OH linker has been reported, proceeding in six steps from L-Citrulline with an overall yield of approximately 50%.[7] This method avoids undesirable epimerization and is scalable.[7] The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of MC-Val-Cit-PAB-OH

-

Fmoc Protection of L-Citrulline: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water to yield Fmoc-L-Citrulline.

-

Coupling with p-Aminobenzyl Alcohol (PABOH): Fmoc-L-Citrulline is coupled with p-aminobenzyl alcohol using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an organic solvent like dimethylformamide (DMF).[7] This forms the Fmoc-Cit-PABOH intermediate.

-

Fmoc Deprotection (Citrulline): The Fmoc protecting group is removed from the Cit-PABOH intermediate using a solution of piperidine (B6355638) in DMF (typically 20-50%) to yield H₂N-Cit-PABOH.[12][13]

-

Dipeptide Formation: The resulting amine is reacted with an activated valine derivative, typically Fmoc-Val-OSu (N-succinimidyl ester), to form the dipeptide Fmoc-Val-Cit-PABOH.[7][12] This reaction proceeds with high diastereoselectivity.[7]

-

Fmoc Deprotection (Valine): The Fmoc group is again removed from the dipeptide using piperidine in DMF to yield the free N-terminal dipeptide, H₂N-Val-Cit-PABOH.

-

Coupling with Maleimidocaproic Acid: The H₂N-Val-Cit-PABOH is acylated with an activated form of 6-maleimidocaproic acid, such as its N-hydroxysuccinimide ester (MC-OSu), in the presence of a base like diisopropylethylamine (DIPEA) in DMF.[12] This final step yields the target linker, Mal-(CH2)5-Val-Cit-PAB-OH. The product is purified using flash column chromatography.

Workflow for MC-Val-Cit-PAB-OH Synthesis

Caption: Synthetic workflow for the MC-Val-Cit-PAB-OH linker.

Conjugation of MC-Val-Cit-PAB Linker to Eribulin

The conjugation requires activation of the terminal hydroxyl group on the PAB spacer, followed by reaction with the C-35 primary amine of Eribulin to form a carbamate linkage.[1][4][10]

Experimental Protocol: Synthesis of Mal-(CH2)5-Val-Cit-PAB-Eribulin

-

Activation of the PAB-OH Linker: The linker, Mal-(CH2)5-Val-Cit-PAB-OH, is dissolved in a suitable anhydrous solvent (e.g., DMF or dichloromethane). An activating agent such as bis(p-nitrophenyl) carbonate (bis-PNP-carbonate) is added in the presence of a base (e.g., DIPEA). The reaction is stirred at room temperature until the formation of the activated linker, Mal-(CH2)5-Val-Cit-PAB-PNP, is complete, as monitored by TLC or LC-MS.[12] This activated intermediate is often purified or used directly in the next step.

-

Conjugation to Eribulin: Eribulin (or its mesylate salt) is dissolved in an anhydrous polar aprotic solvent like DMF. The solution of the activated linker from the previous step is added, along with a non-nucleophilic base such as DIPEA. The reaction is stirred, typically at room temperature, for several hours to days. The reaction covalently attaches the PAB moiety to Eribulin's C-35 amine.[1][10]

-

Purification: The final conjugate, Mal-(CH2)5-Val-Cit-PAB-Eribulin, is purified from unreacted starting materials and byproducts. The primary method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid.[10] Fractions containing the pure product are collected, pooled, and lyophilized to yield the final product as a solid.

Workflow for Conjugation and Purification

Caption: Workflow for Eribulin conjugation and purification.

Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of the final conjugate.

Quantitative Data Summary

The following table summarizes the expected molecular weights of key compounds in the synthesis.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Eribulin | C₄₀H₅₉NO₁₁ | 729.90 |

| Mal-(CH2)5-Val-Cit-PAB-OH | C₃₅H₅₀N₈O₉ | 746.83 |

| Mal-(CH2)5-Val-Cit-PAB-Eribulin (Final) | C₇₆H₁₀₈N₈O₂₁ | 1477.73 |

Experimental Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final conjugate and intermediates and to monitor reaction progress.

-

Method: Reversed-Phase HPLC (RP-HPLC).

-

Column: C18 stationary phase (e.g., Agilent Zorbax, Waters SunFire), typically 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in Water.

-

Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).

-

Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer, monitoring at wavelengths such as 220 nm and 254 nm.

-

Expected Result: A major peak corresponding to the pure product with a specific retention time. Purity is calculated by integrating the peak area relative to the total area of all peaks.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the final conjugate and key intermediates.

-

Method: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

-

Instrumentation: Typically coupled with an HPLC system (LC-MS). A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for high mass accuracy.

-

Ionization Mode: Positive ion mode [M+H]⁺.

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol (B129727) or acetonitrile/water.

-

Expected Result: The observed mass should match the calculated theoretical mass of the protonated molecule (e.g., ~1478.74 for [C₇₆H₁₀₈N₈O₂₁ + H]⁺) within a narrow mass error range (e.g., < 5 ppm). Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide detailed structural confirmation of the final product and intermediates.

-

Method: ¹H NMR and ¹³C NMR.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CD₃OD.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Result: The ¹H NMR spectrum will show characteristic peaks for the maleimide protons (~7.0 ppm), aromatic protons from the PAB group, amide protons, and the complex aliphatic and ether protons from the Eribulin and linker backbone. Integration of the peaks should correspond to the number of protons in the structure.

Mechanism of Action and Associated Pathways

Eribulin exerts its potent anticancer effects through both direct cytotoxic and non-mitotic mechanisms.[1]

Cytotoxic Mechanism: Microtubule Inhibition

Eribulin's primary mechanism is the inhibition of microtubule dynamics.[4] Unlike taxanes or vinca (B1221190) alkaloids, Eribulin binds to the plus ends of microtubules, suppressing the growth phase without significantly affecting the shortening phase.[4] This unique "end-poisoning" mechanism sequesters tubulin into nonproductive aggregates, leading to the disruption of mitotic spindles, irreversible mitotic blockade, and ultimately, apoptosis.[3][6]

Caption: Eribulin's mechanism of microtubule inhibition.

Non-Mitotic Mechanisms

Beyond its cytotoxic effects, preclinical studies have revealed that Eribulin can modulate the tumor microenvironment and cancer cell biology through non-mitotic actions.[1][5] These effects include:

-

Vascular Remodeling: Eribulin can remodel the tumor vasculature, leading to increased tumor perfusion and a reduction in hypoxia.[5] This may enhance the delivery and efficacy of subsequent chemotherapies.

-

Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin has been shown to suppress the metastatic mesenchymal phenotype by promoting a more epithelial state (MET), thereby reducing the migratory and invasive capacity of cancer cells.[1] This involves changes in the expression of genes associated with angiogenesis and EMT, including those in the VEGF, Wnt, and Notch signaling pathways.[5]

Caption: Non-mitotic mechanisms of action of Eribulin.

References

- 1. WO2017151979A1 - Eribulin-based antibody-drug conjugates and methods of use - Google Patents [patents.google.com]

- 2. Eribulin - Wikipedia [en.wikipedia.org]

- 3. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TWI772288B - Eribulin-based antibody-drug conjugates and methods of use - Google Patents [patents.google.com]

- 5. Eribulin | C40H59NO11 | CID 11354606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. symeres.com [symeres.com]

- 7. cancerresgroup.us [cancerresgroup.us]

- 8. US20210238304A1 - Eribulin antibody-drug conjugates and methods of use - Google Patents [patents.google.com]

- 9. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]

- 10. CN110835316A - Linker, linker-containing antibody drug conjugate and use of linker - Google Patents [patents.google.com]

- 11. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 12. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 13. summit.sfu.ca [summit.sfu.ca]

Preclinical Evaluation of Eribulin-Based Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Eribulin-based Antibody-Drug Conjugates (ADCs). Eribulin, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule dynamics inhibitor with a distinct mechanism of action, making it an attractive payload for ADCs.[1][2] This guide will delve into the core components of preclinical assessment, including data on prominent Eribulin-based ADCs, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to Eribulin-Based ADCs

Eribulin's unique mode of action involves the inhibition of microtubule growth, leading to cell cycle arrest and apoptosis. When utilized as an ADC payload, Eribulin is conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. This targeted delivery system aims to enhance the therapeutic index by concentrating the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity.[2] Preclinical studies have highlighted several key advantages of Eribulin-based ADCs, including potent anti-tumor activity, a significant bystander effect, and the induction of immunogenic cell death (ICD).[1][3][4]

Two notable examples of Eribulin-based ADCs in preclinical and clinical development are BB-1701, which targets HER2, and MORAb-202, which targets folate receptor alpha (FRα).[1][5] The preclinical data for these ADCs provide a valuable framework for understanding the evaluation process.

Mechanism of Action of Eribulin and Eribulin-Based ADCs

Eribulin exerts its cytotoxic effect by binding to the plus ends of microtubules, which suppresses microtubule polymerization without affecting depolymerization. This leads to the sequestration of tubulin into non-functional aggregates, causing G2/M cell cycle arrest and ultimately apoptosis. In the context of an ADC, the mAb component binds to the target antigen on the cancer cell surface, leading to internalization of the ADC-antigen complex. Inside the cell, the linker is cleaved, releasing the Eribulin payload to exert its anti-mitotic effect.[2]

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Mal-(CH2)5-Val-Cit-PAB-Eribulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Mal-(CH2)5-Val-Cit-PAB-Eribulin, a key component in the development of next-generation Antibody-Drug Conjugates (ADCs). This document outlines the mechanism of action, summarizes key quantitative cytotoxicity data, provides detailed experimental protocols for relevant assays, and visualizes the underlying cellular processes and experimental workflows.

Introduction to Mal-(CH2)5-Val-Cit-PAB-Eribulin

Mal-(CH2)5-Val-Cit-PAB-Eribulin is a drug-linker conjugate designed for targeted cancer therapy. It comprises three key components:

-

Eribulin (B193375): A potent synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. Eribulin is a microtubule inhibitor that has been approved for the treatment of metastatic breast cancer and liposarcoma.[1][2]

-

Mal-(CH2)5-Val-Cit-PAB Linker: A cleavable linker system.

-

Maleimide (Mal): Enables covalent conjugation to cysteine residues on a monoclonal antibody.

-

(CH2)5: A spacer unit.

-

Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3]

-

p-aminobenzylcarbamyl (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the active eribulin payload in its unmodified form.[4]

-

This sophisticated design ensures that the highly cytotoxic eribulin is delivered specifically to antigen-expressing tumor cells, minimizing systemic toxicity. Once the ADC binds to its target on the cancer cell surface, it is internalized, and the linker is cleaved within the lysosome, releasing eribulin to exert its anti-cancer effects.

Mechanism of Action

The cytotoxic activity of Mal-(CH2)5-Val-Cit-PAB-Eribulin is driven by the released eribulin payload. Eribulin's primary mechanism of action is the inhibition of microtubule dynamics.[2][5]

-

Binding to Tubulin: Eribulin binds to the plus ends of microtubules, suppressing their growth phase.[6] Unlike other microtubule inhibitors like taxanes or vinca (B1221190) alkaloids, it has little to no effect on microtubule shortening.

-

Tubulin Sequestration: Eribulin also sequesters tubulin into non-functional aggregates.[5]

-

Mitotic Arrest: The disruption of normal microtubule function leads to the formation of abnormal mitotic spindles, triggering a mitotic block at the G2/M phase of the cell cycle.[5][7]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis.[5][7]

Recent studies have also suggested that eribulin can induce changes in the tumor microenvironment, including vascular remodeling and reversal of the epithelial-mesenchymal transition (EMT), which may contribute to its anti-metastatic properties.[1]

Quantitative In Vitro Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of various eribulin-containing ADCs with Val-Cit-PAB linkers against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the drug that inhibits cell growth by 50%).

Table 1: In Vitro Cytotoxicity of Farletuzumab-Eribulin ADCs with Different Linkers [8]

| Cell Line | Cancer Type | Folate Receptor α (FRα) Expression | Linker-Payload | IC50 (nmol/L) |

| IGROV1 | Ovarian | High | Mal-PEG2-Val-Cit-PAB-Eribulin | 0.10 |

| Mal-Caproyl-Val-Cit-PAB-Eribulin | 0.11 | |||

| NCI-H2110 | Lung | Moderate | Mal-PEG2-Val-Cit-PAB-Eribulin | 3.7 |

| Mal-Caproyl-Val-Cit-PAB-Eribulin | 3.9 | |||

| A431 | Skin | Low/Negative | Mal-PEG2-Val-Cit-PAB-Eribulin | >100 |

| Mal-Caproyl-Val-Cit-PAB-Eribulin | >100 | |||

| SJSA1 | Osteosarcoma | Negative | Mal-PEG2-Val-Cit-PAB-Eribulin | >100 |

| Mal-Caproyl-Val-Cit-PAB-Eribulin | >100 |

Data from a study on MORAb-202, an ADC with a linker structurally similar to Mal-(CH2)5-Val-Cit-PAB-Eribulin.

Table 2: In Vitro Cytotoxicity of Free Eribulin [8]

| Cell Line | Cancer Type | IC50 (nmol/L) |

| IGROV1 | Ovarian | 0.32 |

| NCI-H2110 | Lung | 0.20 |

| A431 | Skin | 0.65 |

| SJSA1 | Osteosarcoma | 2.9 |

Detailed Experimental Protocols

Cell Viability Assessment: Crystal Violet Assay

This assay is used to determine cell viability by staining the adherent cells with crystal violet, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable cells.

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 10% formalin or 100% methanol

-

Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 25% (v/v) methanol

-

Solubilization Solution: 10% acetic acid or 1% SDS in PBS

-

Microplate reader (absorbance at 570-595 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the test compound (e.g., Mal-(CH2)5-Val-Cit-PAB-Eribulin ADC). Remove the medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C, 5% CO2.

-

Fixation: Gently wash the cells twice with 200 µL of PBS. Remove the PBS and add 100 µL of fixation solution to each well. Incubate for 15-20 minutes at room temperature.

-

Staining: Discard the fixation solution and wash the plate with deionized water. Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the plate thoroughly with deionized water until no excess stain is visible.

-

Solubilization: Air-dry the plate completely. Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

-

Measurement: Measure the absorbance of each well at 570-595 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

6-well plates

-

Flow cytometry tubes

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well plates

-

Flow cytometry tubes

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Conclusion

The Mal-(CH2)5-Val-Cit-PAB-Eribulin drug-linker system represents a highly potent and selective platform for the development of antibody-drug conjugates. The in vitro data demonstrates that when conjugated to a targeting antibody, this system can deliver eribulin to antigen-positive cancer cells with high efficacy, leading to cytotoxicity in the nanomolar range. The mechanism of action, driven by microtubule disruption, results in G2/M cell cycle arrest and subsequent apoptosis. The experimental protocols provided herein offer a standardized approach for the in vitro characterization of ADCs utilizing this advanced linker-payload combination. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ADCs based on this technology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. US10548986B2 - Eribulin-based antibody-drug conjugates and methods of use - Google Patents [patents.google.com]

- 4. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US20210238304A1 - Eribulin antibody-drug conjugates and methods of use - Google Patents [patents.google.com]

- 7. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Eribulin's Non-Mitotic Effects in the Tumor Microenvironment: A Technical Guide

Abstract

Eribulin (B193375) mesylate, a synthetic analogue of the marine natural product halichondrin B, is a well-established chemotherapeutic agent with a primary mechanism of action involving the inhibition of microtubule dynamics, leading to mitotic catastrophe and apoptotic cell death.[1] Beyond this direct cytotoxic effect on tumor cells, a growing body of preclinical and clinical evidence reveals that eribulin exerts profound non-mitotic effects on the tumor microenvironment (TME). These multifaceted activities, including the remodeling of tumor vasculature, the reversal of the epithelial-to-mesenchymal transition (EMT), the modulation of immune responses, and the targeting of cancer stem cells (CSCs), contribute significantly to its overall anti-tumor efficacy.[1][2] This technical guide provides an in-depth exploration of these non-mitotic mechanisms, presenting key quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Vascular Remodeling and Alleviation of Hypoxia

One of the most significant non-mitotic effects of eribulin is its ability to remodel the disorganized and leaky tumor vasculature. This leads to improved tumor perfusion, increased oxygenation, and a reduction in hypoxia, a key driver of tumor progression and therapeutic resistance.[3][4]

Quantitative Data on Vascular Remodeling

| Parameter | Cancer Model | Treatment | Result | Reference |

| Microvessel Density (MVD) | MX-1 Human Breast Cancer Xenograft | Eribulin | Significant increase in CD31-positive vessels | [3][5] |

| Vascular Function | MDA-MB-231 Human Breast Cancer Xenograft | Eribulin | Increased perfusion measured by Hoechst 33342 staining | [3] |

| Hypoxia Marker (CA9) | MDA-MB-231 Human Breast Cancer Xenograft | Eribulin (1.0 mg/kg) | Decreased expression of CA9 protein | [3] |

| Hypoxia Marker (VEGF) | MX-1 and MDA-MB-231 Xenografts | Eribulin (0.3 and 1.0 mg/kg) | Significant decrease in mouse VEGF protein levels | [3] |

| Oxygen Saturation | Human Breast Cancer | Eribulin | Increased on day 7 post-treatment | [6] |

| Deoxy-hemoglobin | Human Breast Cancer | Eribulin | Decreased on day 7 post-treatment | [6] |

Experimental Protocol: Immunohistochemical Analysis of Microvessel Density

This protocol is adapted from studies investigating eribulin-induced vascular remodeling in human breast cancer xenograft models.[5]

-

Tissue Preparation: Following treatment with eribulin or vehicle, tumors are excised from xenograft mouse models, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

Sectioning: 4-µm thick sections are cut from the paraffin-embedded tumor blocks.

-

Antigen Retrieval: Sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a target retrieval solution (e.g., Dako, S1699) at 95°C for 20 minutes.

-

Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide for 10 minutes. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., Dako, X0909) for 10 minutes.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against the endothelial marker CD31 (e.g., rabbit anti-CD31, Abcam, ab28364) overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system to visualize the staining.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Image Analysis: Images of stained sections are captured using a light microscope. Microvessel density is quantified by counting the number of CD31-positive vessels in multiple high-power fields.

Signaling Pathway: Eribulin-Induced Vascular Remodeling

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

Eribulin has been shown to reverse the EMT phenotype in cancer cells, a process critical for metastasis and drug resistance. This is characterized by the upregulation of epithelial markers and the downregulation of mesenchymal markers.[7][8]

Quantitative Data on EMT Reversal

| Marker | Cell Line/Model | Treatment | Change in Expression | Reference |

| E-cadherin (epithelial) | Triple-Negative Breast Cancer (TNBC) cells | Eribulin (1 nM for 7 days) | Increased mRNA and protein levels | [8] |

| N-cadherin (mesenchymal) | TNBC cells | Eribulin (1 nM for 7 days) | Decreased mRNA and protein levels | [8] |

| Vimentin (mesenchymal) | TNBC cells | Eribulin (1 nM for 7 days) | Decreased mRNA and protein levels | [8] |

| ZEB1 (mesenchymal) | TNBC cells | Eribulin (1 nM for 7 days) | Decreased mRNA expression | [8] |

| Smad2/3 Phosphorylation | TNBC cells | Eribulin | Inhibited in TGF-β induced EMT model | [8] |

| Cell Migration/Invasion | MX-1 TNBC cells | Eribulin (1 nM for 7 days) | Significantly diminished in vitro | [8] |

Experimental Protocol: In Vitro Cell Invasion Assay

This protocol is based on methods used to assess the effect of eribulin on the invasive capacity of breast cancer cells.[8]

-

Cell Culture and Treatment: Triple-negative breast cancer cells (e.g., MX-1) are cultured in appropriate media. Cells are treated with a low concentration of eribulin (e.g., 1 nM) or vehicle control for 7 days.

-

Preparation of Invasion Chambers: Boyden chamber inserts with an 8-µm pore size membrane coated with Matrigel are used. The inserts are rehydrated with serum-free medium.

-

Cell Seeding: After treatment, surviving cells are harvested and resuspended in serum-free medium. A defined number of cells (e.g., 5 x 10^4) are seeded into the upper chamber of the inserts.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 20% fetal bovine serum (FBS).

-

Incubation: The chambers are incubated for a period that allows for invasion (e.g., 26 hours) at 37°C in a humidified incubator.

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed and stained (e.g., with Giemsa solution). The number of invading cells is counted in several random fields under a microscope.

Experimental Workflow: Investigating EMT Reversal

Immunomodulatory Effects

Eribulin can modulate the immune landscape within the TME, potentially enhancing anti-tumor immune responses. This includes effects on immune checkpoint molecules and regulatory T cells.[6][9]

Quantitative Data on Immunomodulation

| Marker | Patient Cohort/Model | Treatment | Result | Reference |

| PD-L1 Expression | Metastatic Breast Cancer Patients | Eribulin | Negative conversion correlated with response | [6] |

| FOXP3 Expression (Treg marker) | Metastatic Breast Cancer Patients | Eribulin | Negative conversion correlated with response | [6] |

| Infiltrating CD11b+ Immune Cells | NSCLC Xenograft Models | Eribulin | Significantly increased | [5] |

| Natural Killer (NK) Cells | Human Melanoma Xenograft Model | Eribulin + NK cell depletion | Reduced antitumor effect of eribulin | [5] |

Signaling Pathway: Eribulin's Impact on the Immune Microenvironment

References

- 1. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qut.edu.au [qut.edu.au]

- 3. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eribulin Promotes Antitumor Immune Responses in Patients with Locally Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Eribulin mesilate suppresses experimental metastasis of breast cancer cells by reversing phenotype from epithelial–mesenchymal transition (EMT) to mesenchymal–epithelial transition (MET) states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

The Dawn of a New Era in Targeted Cancer Therapy: A Technical Guide to the Discovery and Development of Novel Eribulin Conjugates

For Immediate Release

[City, State] – December 6, 2025 – The landscape of targeted cancer therapy is being reshaped by the advent of novel Eribulin conjugates. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery, development, and core methodologies underpinning this promising class of anti-cancer agents. Eribulin, a synthetic analog of the marine natural product halichondrin B, has already demonstrated significant clinical benefit as a microtubule-targeting agent.[1][2][3][4][5][6][7][8] Its unique mechanism of action, which involves the inhibition of microtubule growth without affecting the shortening phase, leads to irreversible mitotic blockade and apoptosis in cancer cells.[2][3][4][6][7][9][10][11] Furthermore, preclinical studies have revealed that Eribulin possesses non-mitotic activities, including the ability to remodel the tumor vasculature and reverse the epithelial-to-mesenchymal transition (EMT), thereby reducing metastasis.[1][2][3][8]

The development of Eribulin-based antibody-drug conjugates (ADCs) represents a significant leap forward, combining the potent cytotoxicity of Eribulin with the tumor-targeting specificity of monoclonal antibodies.[][13][14][15][16][17][18][19][20][21][22] This guide will delve into the critical components of these novel conjugates, including advanced linker technologies, and provide detailed experimental protocols for their evaluation.

Core Components of Eribulin Conjugates

The efficacy of an Eribulin ADC is contingent on the interplay of three key components: the monoclonal antibody (mAb), the linker, and the Eribulin payload. The mAb is selected for its high affinity and specificity to a tumor-associated antigen, ensuring targeted delivery of the cytotoxic payload.[14][20][22] The linker, which connects the antibody to Eribulin, is a critical element that must remain stable in systemic circulation to prevent premature drug release and associated toxicity, while being efficiently cleaved within the target cancer cell.[][13][14]

Several innovative linker technologies are being employed in the development of Eribulin conjugates. These include:

-

Cleavable Peptide Linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by lysosomal proteases like cathepsin B, which are abundant in the tumor microenvironment.[][13]

-

Self-Immolative Spacers: Spacers like p-aminobenzyloxycarbonyl (pAB) are often used in conjunction with cleavable linkers to ensure the efficient release of an unmodified, fully active form of Eribulin within the target cell.[][13]

-

Site-Specific Conjugation: Technologies like the REsidue-SPEcific Conjugation Technology (RESPECT™) allow for the precise attachment of the Eribulin-linker payload to specific sites on the antibody.[7][] This results in a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a better therapeutic window.

Quantitative Data Summary

The following tables summarize key quantitative data for Eribulin and its conjugates, providing a comparative overview of their potency and pharmacokinetic profiles.

Table 1: In Vitro Cytotoxicity of Eribulin and its Conjugates

| Compound | Cell Line | IC50 (nM) | Reference |

| Eribulin | Panel of 8 human cancer cell lines | 1.8 (average) | [1] |

| Eribulin | BT549 (breast cancer) | 0.06 - 0.3 | [23] |

| MORAb-202 (Farletuzumab-Eribulin ADC) | FRα-positive solid tumors | Data from clinical trials | [24] |

| BB-1701 (HER2-targeting Eribulin ADC) | HER2-positive cancer cells | Potent bystander effect and ICD activity | [24] |

Table 2: Pharmacokinetic Parameters of Eribulin

| Parameter | Value | Species | Reference |

| Mean Terminal Half-life (t½) | ~40 hours | Human | [9][25] |

| Volume of Distribution at Steady State (Vss) | 43–114 L/m² | Human | [25] |

| Total Clearance (CLtot) | 1.16–2.42 L/h/m² | Human | [25] |

| Plasma Protein Binding | 49% to 65% | Human | [6][9] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies involved in the development of Eribulin conjugates, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 5. biocompare.com [biocompare.com]

- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]

- 8. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. probiocdmo.com [probiocdmo.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro cytotoxicity assay [bio-protocol.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]

- 17. agilent.com [agilent.com]

- 18. blog.championsoncology.com [blog.championsoncology.com]

- 19. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

Mal-(CH2)5-Val-Cit-PAB-Eribulin for targeted cancer therapy

An In-Depth Technical Guide to Mal-(CH2)5-Val-Cit-PAB-Eribulin for Targeted Cancer Therapy

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a leading class of targeted cancer therapies, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. This guide provides a detailed technical overview of a specific ADC payload-linker system: Mal-(CH2)5-Val-Cit-PAB-Eribulin . This system combines the microtubule dynamics inhibitor Eribulin (B193375) with a sophisticated, enzyme-cleavable linker. We will explore the individual components, the integrated mechanism of action, synthesis and conjugation protocols, and key preclinical data. This document is intended for researchers, scientists, and drug development professionals working on the next generation of oncology therapeutics.

Introduction to the Core Components

The Mal-(CH2)5-Val-Cit-PAB-Eribulin conjugate is a meticulously designed system comprising three key functional parts: a cytotoxic payload (Eribulin), a cleavable linker system (Val-Cit-PAB), and a conjugation moiety (Maleimidocaproyl) for antibody attachment.

The Cytotoxic Payload: Eribulin

Eribulin is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] Its primary cytotoxic mechanism is the inhibition of microtubule dynamics.[3] Unlike taxanes which stabilize microtubules, Eribulin inhibits their growth phase without affecting the shortening phase.[3] It binds to the vinca (B1221190) domain on tubulin, leading to the sequestration of tubulin into non-functional aggregates.[1][4] This disruption of microtubule function results in irreversible mitotic blockade, G2/M cell cycle arrest, and subsequent apoptosis.[1][5]

Beyond its antimitotic effects, Eribulin exhibits several non-mitotic mechanisms that contribute to its therapeutic efficacy:

-

Vascular Remodeling: Eribulin can remodel the tumor vasculature, leading to increased tumor perfusion and alleviation of hypoxia, a known driver of metastasis and chemoresistance.[1][3][4]

-

Reversal of Epithelial-to-Mesenchymal Transition (EMT): Preclinical studies have shown that Eribulin can reverse the EMT phenotype, promoting a mesenchymal-to-epithelial transition (MET).[3][4] This can reduce the migratory and invasive potential of cancer cells.[1]

-

Signaling Pathway Modulation: Eribulin has been shown to suppress the phosphorylation of AKT and other components of the PI3K/AKT/mTOR pathway in triple-negative breast cancer (TNBC) cells.[6][7] It may also disrupt TGF-β signaling.[8][9]

The Linker System: Mal-(CH2)5-Val-Cit-PAB

The linker is a critical component that ensures the ADC remains stable in systemic circulation and releases the payload only upon reaching the target tumor cell.[][11]

-

Maleimidocaproyl (Mal-(CH2)5 or mc): This component provides the reactive group for conjugation.[12] The maleimide (B117702) group reacts specifically with free thiol (-SH) groups, typically on cysteine residues of a monoclonal antibody, to form a stable thioether bond.[]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the specific cleavage site for lysosomal enzymes.[] It is highly stable in the bloodstream but is efficiently cleaved by proteases like Cathepsin B, which are significantly upregulated in the acidic environment of tumor cell lysosomes.[12][15][16][17]

-

p-Aminobenzylcarbamate (PAB): The PAB unit functions as a self-immolative spacer.[15] After Cathepsin B cleaves the bond between Citrulline and the PAB group, a cascade of electronic fragmentation occurs within the PAB moiety.[15] This "self-immolation" ensures that the Eribulin payload is released in its original, unmodified, and fully active form.[15]

Integrated Mechanism of Action